molecular formula C7H13NO2 B1416305 1-ethyl-L-Proline CAS No. 98435-76-8

1-ethyl-L-Proline

Cat. No. B1416305
CAS RN: 98435-76-8
M. Wt: 143.18 g/mol
InChI Key: YNXFKYXSWNIWGO-LURJTMIESA-N
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Description

1-ethyl-L-Proline is a compound with the molecular formula C7H13NO2 . It is also known by other names such as (2S)-1-ethylpyrrolidine-2-carboxylic acid and ethylproline .


Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, L-Proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans . It can also be used as a catalyst in multicomponent reactions performed in various media, leading to synthetically and biologically relevant heterocycles .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 143.18 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be involved in the synthesis of pyrans, condensed pyrans, and thiopyrans .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 143.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 143.094628657 g/mol . The compound also has a topological polar surface area of 40.5 Ų .

Scientific Research Applications

L-Proline-Catalyzed Domino Reactions

  • Facilitating Synthesis of Thienothiopyrans : L-Proline catalyzes the synthesis of highly substituted thienothiopyrans, involving the creation of multiple bonds and stereocenters in a single operation, showing potential for complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).

  • Enantioselective Synthesis of Pyrans and Thiopyrans : L-Proline is effective as an enantioselective catalyst in the synthesis of pyrans and thiopyrans, indicating its significance in producing stereospecific compounds (Elnagdi & Al-Hokbany, 2012).

  • Knoevenagel Condensation for Synthesizing Acrylates : Utilization of L-Proline in Knoevenagel condensation highlights its role in the ecofriendly synthesis of various acrylates, contributing to greener chemical processes (Venkatanarayana & Dubey, 2012).

Proline in Pharmaceutical and Chemical Synthesis

  • Synthesis of Antihypertensive Agents : The synthesis of Alacepril, an antihypertensive agent, demonstrates the application of L-Proline in medicinal chemistry, showcasing its role in drug development (Sawayama et al., 1990).

  • Catalysis of Ethyl Coumarin-3-Carboxylate : L-Proline's ability to catalyze the synthesis of ethyl coumarin-3-carboxylate in various solvents underscores its versatility as a catalyst in organic reactions (Xiao-dong Lu, 2012).

Proline in Cryobiology and Biotechnology

  • Cryoprotection in Protein Crystallography : L-Proline serves as a cryoprotectant in protein crystallography, compatible with typical protein-crystallization formulations, thus having significant implications in biochemical research (Pemberton et al., 2012).

  • Enhancing Mammalian Oocyte Cryopreservation : The use of L-Proline in mammalian oocyte cryopreservation demonstrates its protective effect in cell preservation, highlighting its potential in reproductive biotechnology (Zhang et al., 2016).

Mechanism of Action

Target of Action

1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including this compound, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of this compound are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, this compound may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .

Biochemical Pathways

This compound, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, this compound may also influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, this compound may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .

Future Directions

Given the importance of L-Proline based reactions, it has been observed to have tremendous applications in organic chemistry. It can also act as a 'Green catalyst’ . Therefore, the development of inhibitors of proline metabolic enzymes has emerged as an exciting new direction .

properties

IUPAC Name

(2S)-1-ethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFKYXSWNIWGO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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